N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(3,5-Dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative featuring a 3,5-dimethylphenyl group at the N1 position and a mesitylsulfonyl-substituted pyrrolidinylmethyl moiety at the N2 position. Its structure combines aromatic and sulfonamide-functionalized heterocyclic components, which are common motifs in medicinal chemistry for targeting enzyme active sites or enhancing pharmacokinetic properties.
Properties
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4S/c1-15-9-16(2)13-20(12-15)26-24(29)23(28)25-14-21-7-6-8-27(21)32(30,31)22-18(4)10-17(3)11-19(22)5/h9-13,21H,6-8,14H2,1-5H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWCHWYKPXZGEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2CCCN2S(=O)(=O)C3=C(C=C(C=C3C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(3,5-dimethylphenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its biological activity. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a dimethylphenyl group and a pyrrolidine moiety linked via an oxalamide functional group. Its molecular formula is , and it has a molecular weight of approximately 362.49 g/mol.
Structural Formula
Research indicates that this compound exhibits several biological activities, primarily through the inhibition of specific enzymes involved in inflammatory pathways. The compound has shown potential as an inhibitor of cytosolic phospholipase A2 (cPLA2), which plays a critical role in the release of arachidonic acid and subsequent inflammatory mediator production .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the activity of cPLA2 with an IC50 value indicative of its potency. For instance, a related compound was noted to have an IC50 value of 0.77 µM against 5-lipoxygenase and 0.39 µM against cyclooxygenase, suggesting that similar derivatives may exhibit comparable or enhanced activities .
In Vivo Studies
Animal Model Evaluations:
In vivo studies using rodent models have shown that compounds with similar structural motifs can reduce inflammation in models such as carrageenan-induced paw edema. The anti-inflammatory effects were observed at doses as low as 0.6 mg/kg .
| Study Type | Model | Dose (mg/kg) | Result |
|---|---|---|---|
| In Vivo | Carrageenan-induced edema | 0.6 | Significant reduction in swelling |
| In Vivo | Mycobacterium footpad edema | Variable | Anti-inflammatory effects observed |
Case Study 1: Anti-inflammatory Effects
A study conducted on a series of oxalamide derivatives, including this compound, demonstrated significant anti-inflammatory activity in rat models. The findings suggested that these compounds could serve as potential therapeutic agents for conditions characterized by excessive inflammation.
Case Study 2: Enzyme Inhibition
Another investigation focused on the enzyme inhibition properties of the compound revealed that it effectively reduced the enzymatic activity of cPLA2 in vitro. This inhibition was correlated with decreased levels of pro-inflammatory mediators in cell culture assays.
Comparison with Similar Compounds
Key Observations :
- Target Compound vs. Compound 40: Both share an oxalamide backbone and a 3,5-dimethylphenyl group. However, the target compound replaces the quinoline moiety with a mesitylsulfonyl-pyrrolidinylmethyl group. This substitution introduces a sulfonamide group, which may enhance solubility or target interactions compared to the methoxyquinoline in Compound 40. The low yield of Compound 40 (12%) contrasts with the likely more complex synthesis of the target compound, given its mesitylsulfonyl-pyrrolidine component .
- Target Compound vs. Compound 42: Compound 42 uses an acetamide core instead of oxalamide and links the quinoline via an ether bond. The higher yield (64%) for Compound 42 suggests that acetamide derivatives may be synthetically more accessible than oxalamides. The mesitylsulfonyl group in the target compound could confer greater metabolic stability compared to the ether-linked quinoline in Compound 42 .
- Role of Sulfonamide vs. Halogenation: Compound 43 introduces a bromine atom, a common strategy for improving binding affinity or delaying metabolism.
Pharmacological Implications
While biological activity data for the target compound are unavailable, inferences can be drawn from structural analogs:
- Quinoline vs. Pyrrolidine-Sulfonamide: Quinoline-containing compounds (e.g., 40, 42) are known for DNA gyrase inhibition in tuberculosis. The mesitylsulfonyl-pyrrolidine group in the target compound might target sulfotransferases or proteases, diverging from quinoline mechanisms .
- Sulfonamide Advantages : Sulfonamides often exhibit improved membrane permeability and enzyme inhibition due to their electronegative sulfur moiety. This could position the target compound as a more potent candidate than halogenated or methoxy-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
